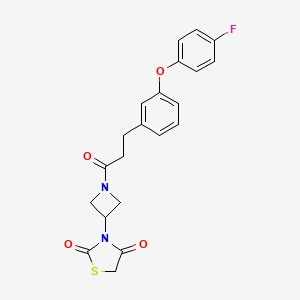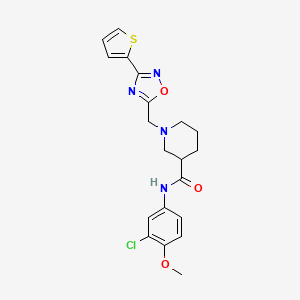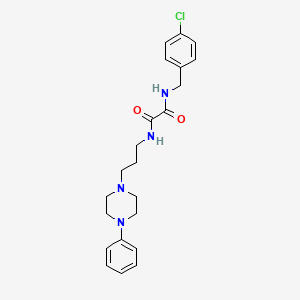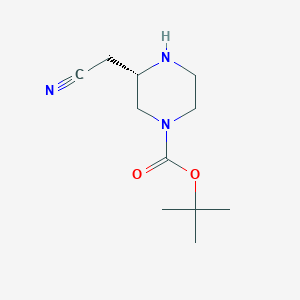
2-((Naphthalen-1-ylmethyl)amino)acetic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((Naphthalen-1-ylmethyl)amino)acetic acid hcl” is a chemical compound with the CAS Number: 380611-11-0 . It has a molecular weight of 237.69 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, 1-naphthaleneacetic acid, has been synthesized from naphthalene and monochloroacetic acid . The yield was low, and the researcher used iron powder and KBr as a catalyst .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 237.69 .
Mechanism of Action
NMAA exerts its effects by binding to the glycine receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission. NMAA acts as a partial agonist of the glycine receptor, meaning that it activates the receptor to a lesser extent than the endogenous ligand glycine. This unique property of NMAA makes it a valuable tool for investigating the function of the glycine receptor and its role in various neurological disorders.
Biochemical and Physiological Effects:
NMAA has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for various research applications. For example, NMAA has been shown to enhance the activity of the glycine receptor in the presence of low concentrations of glycine, suggesting that it may have a modulatory role in glycine receptor function. NMAA has also been found to exhibit neuroprotective effects in vitro, suggesting that it may have potential therapeutic applications for neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NMAA in scientific research is its specificity for the glycine receptor, which allows for the selective modulation of inhibitory neurotransmission. Additionally, NMAA has been found to exhibit low toxicity and high solubility, making it a convenient tool for in vitro and in vivo experiments. However, one limitation of using NMAA is its partial agonist activity, which may complicate the interpretation of research results.
Future Directions
There are several potential future directions for research on NMAA. For example, researchers could investigate the effects of NMAA on other neurotransmitter systems, such as the GABAergic system. Additionally, researchers could explore the therapeutic potential of NMAA for various neurological disorders, such as epilepsy and schizophrenia. Finally, researchers could investigate the structural and functional properties of the glycine receptor in greater detail, using NMAA as a tool to probe its function.
Synthesis Methods
NMAA can be synthesized through a multi-step process involving the reaction of naphthalene with chloroacetic acid, followed by the addition of glycine and subsequent purification steps. This synthesis method has been optimized by researchers to yield high purity NMAA, which is essential for accurate research results.
Scientific Research Applications
NMAA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Researchers have found that NMAA can be used as a tool to study the function of the glycine receptor, which is involved in the regulation of inhibitory neurotransmission in the central nervous system. NMAA has also been used to study the effects of glycine receptor agonists and antagonists on synaptic transmission, providing valuable insights into the underlying mechanisms of various neurological disorders.
Safety and Hazards
The safety information for “2-((Naphthalen-1-ylmethyl)amino)acetic acid hcl” includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . The precautionary statements include measures to prevent exposure and instructions for what to do if exposure occurs .
properties
IUPAC Name |
2-(naphthalen-1-ylmethylamino)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c15-13(16)9-14-8-11-6-3-5-10-4-1-2-7-12(10)11;/h1-7,14H,8-9H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUKKFGJBCSRBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2783391.png)

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783393.png)


![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2783396.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine](/img/structure/B2783397.png)




![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2783408.png)

